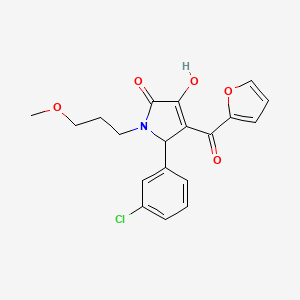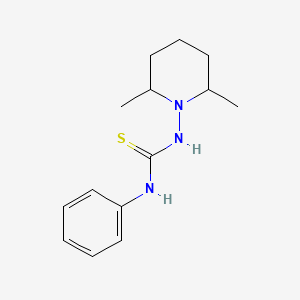![molecular formula C19H29N3O4 B3985844 N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3985844.png)
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide
Vue d'ensemble
Description
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a critical role in the development and function of B-cells. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Mécanisme D'action
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide targets the BTK enzyme, which plays a crucial role in the B-cell receptor signaling pathway. BTK is involved in the activation of downstream signaling pathways, leading to the proliferation and survival of B-cells. This compound inhibits the activity of BTK, thereby blocking the downstream signaling pathways and inhibiting the proliferation and survival of B-cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation and survival of B-cells, leading to the suppression of the immune response. This compound has also been shown to have immunomodulatory effects, leading to the suppression of autoimmune responses and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been extensively studied in preclinical studies, making it a well-characterized compound for further research. However, this compound also has several limitations for lab experiments. It has poor solubility in aqueous solutions, making it difficult to administer in vivo. This compound also has a short half-life in vivo, requiring frequent dosing to maintain therapeutic levels.
Orientations Futures
There are several future directions for the research and development of N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer, autoimmune disorders, and inflammatory diseases. Further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in these diseases. Another potential direction is the optimization of the pharmacokinetic properties of this compound, such as solubility and half-life, to improve its therapeutic potential. Finally, the identification of new targets for this compound and the development of new analogs with improved potency and selectivity could lead to the discovery of new therapeutic agents.
Applications De Recherche Scientifique
N-[2-(2,6-dimethylphenoxy)ethyl]-N'-[3-(4-morpholinyl)propyl]ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising anticancer activity against various types of cancer, including lymphoma, leukemia, and multiple myeloma. This compound has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
Propriétés
IUPAC Name |
N'-[2-(2,6-dimethylphenoxy)ethyl]-N-(3-morpholin-4-ylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4/c1-15-5-3-6-16(2)17(15)26-12-8-21-19(24)18(23)20-7-4-9-22-10-13-25-14-11-22/h3,5-6H,4,7-14H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMEQYHTXRNNJRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCNC(=O)C(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



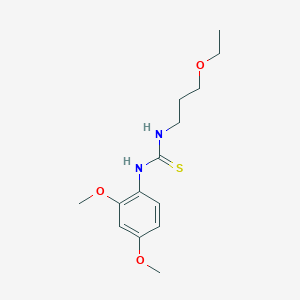
![isopropyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985791.png)
![N-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3985798.png)
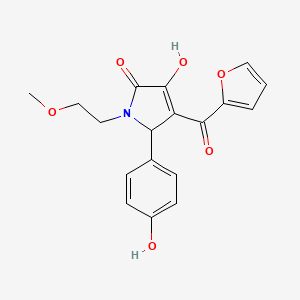
![N,N-diphenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3985818.png)
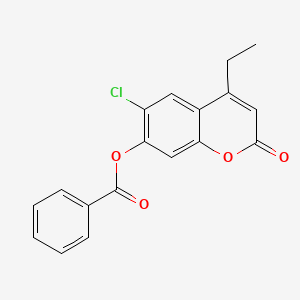
![ethyl 4-({[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}amino)benzoate](/img/structure/B3985829.png)

![N-[1-(4-chlorophenyl)ethyl]-4-nitrobenzamide](/img/structure/B3985841.png)
![N-{[(2,3-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B3985846.png)
![1-(2,4-dichlorophenoxy)-3-[4-(diphenylmethyl)-1-piperazinyl]-2-propanol](/img/structure/B3985852.png)

